2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one
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Overview
Description
2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one is a complex organic compound with a unique structure that includes an oxazoline ring, a phenyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one typically involves multiple steps, starting with the preparation of the oxazoline ring One common method involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring or the phenyl group using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazoline
- 2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-thiazolin-4-one
Uniqueness
2-(N-Methyl-N-(1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
32957-00-9 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[but-3-yn-2-yl(methyl)amino]-5-phenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C14H14N2O2/c1-4-10(2)16(3)14-15-13(17)12(18-14)11-8-6-5-7-9-11/h1,5-10,12H,2-3H3 |
InChI Key |
QVXGRIAUKOUKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N(C)C1=NC(=O)C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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